

synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No.: B112736

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **Methyl 5-(4-aminophenyl)furan-2-carboxylate**

Executive Summary

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a key heterocyclic building block, notable for its role as a precursor in the development of advanced materials and pharmacologically active agents, including novel antitubercular candidates.^{[1][2]} This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient synthetic strategy. We will dissect a preferred two-stage synthetic pathway that prioritizes yield, reliability, and scalability. The core of this strategy involves the initial construction of a 5-aryl furan intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a highly selective reduction of a nitro functional group to yield the target aniline. Each stage is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Target Molecule

Methyl 5-(4-aminophenyl)furan-2-carboxylate, with the molecular formula $C_{12}H_{11}NO_3$, is a bifunctional organic molecule featuring a central furan ring substituted at the 5-position with an aminophenyl group and at the 2-position with a methyl carboxylate group.^[3]

Chemical Structure and Properties:

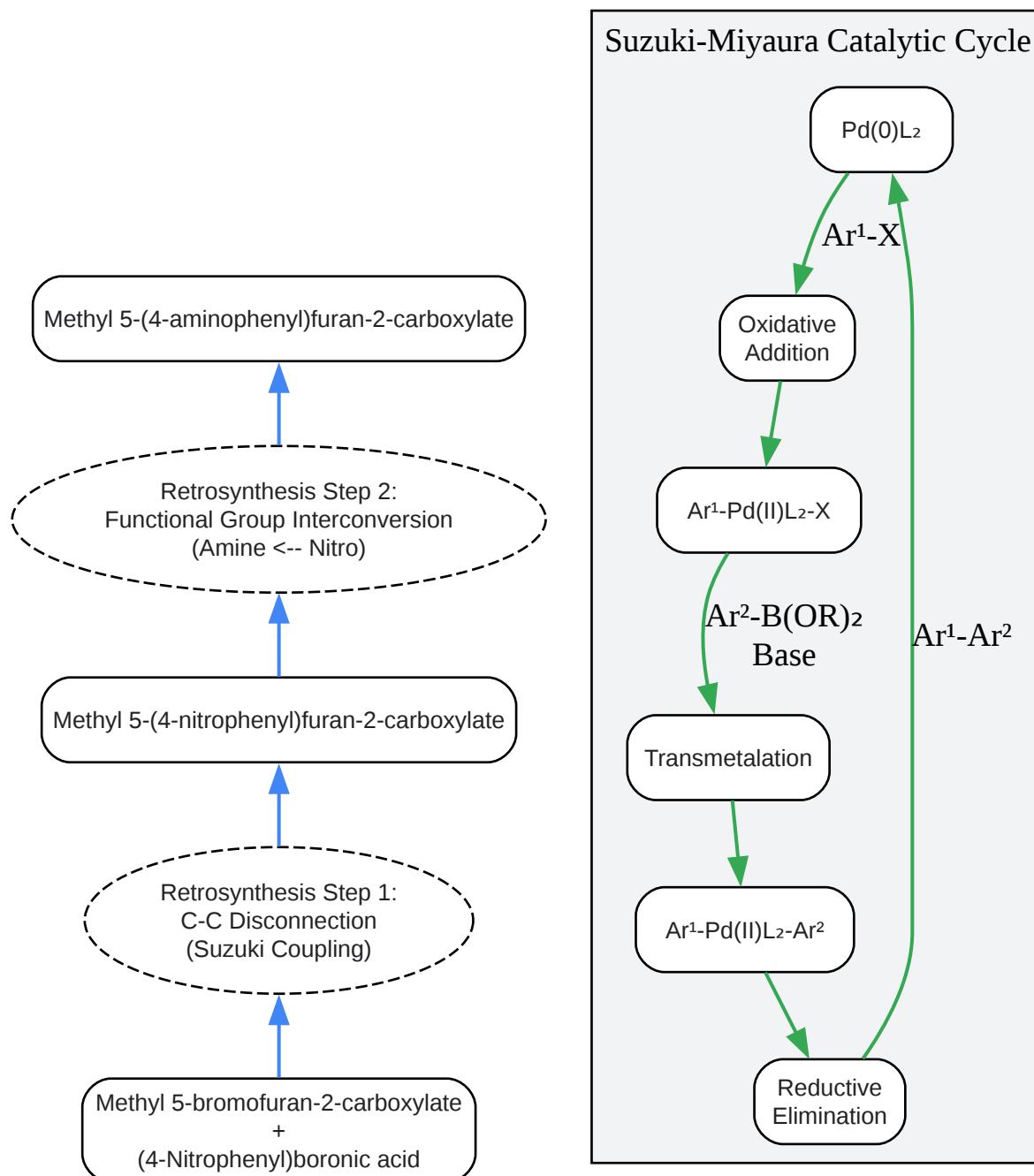
- CAS Number: 52939-06-7[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 217.22 g/mol [\[7\]](#)
- Appearance: Typically a solid with a melting point in the range of 122-126 °C.[\[4\]](#)[\[7\]](#)
- Significance: The 5-arylfuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The primary aromatic amine serves as a versatile synthetic handle for further functionalization, such as amide bond formation, while the furan core and ester moiety contribute to the molecule's overall physicochemical properties and potential biological interactions. Its precursors, particularly the nitro-analogs, have been investigated as promising antimycobacterial agents that interfere with iron homeostasis in *Mycobacterium tuberculosis*.[\[1\]](#)[\[2\]](#)

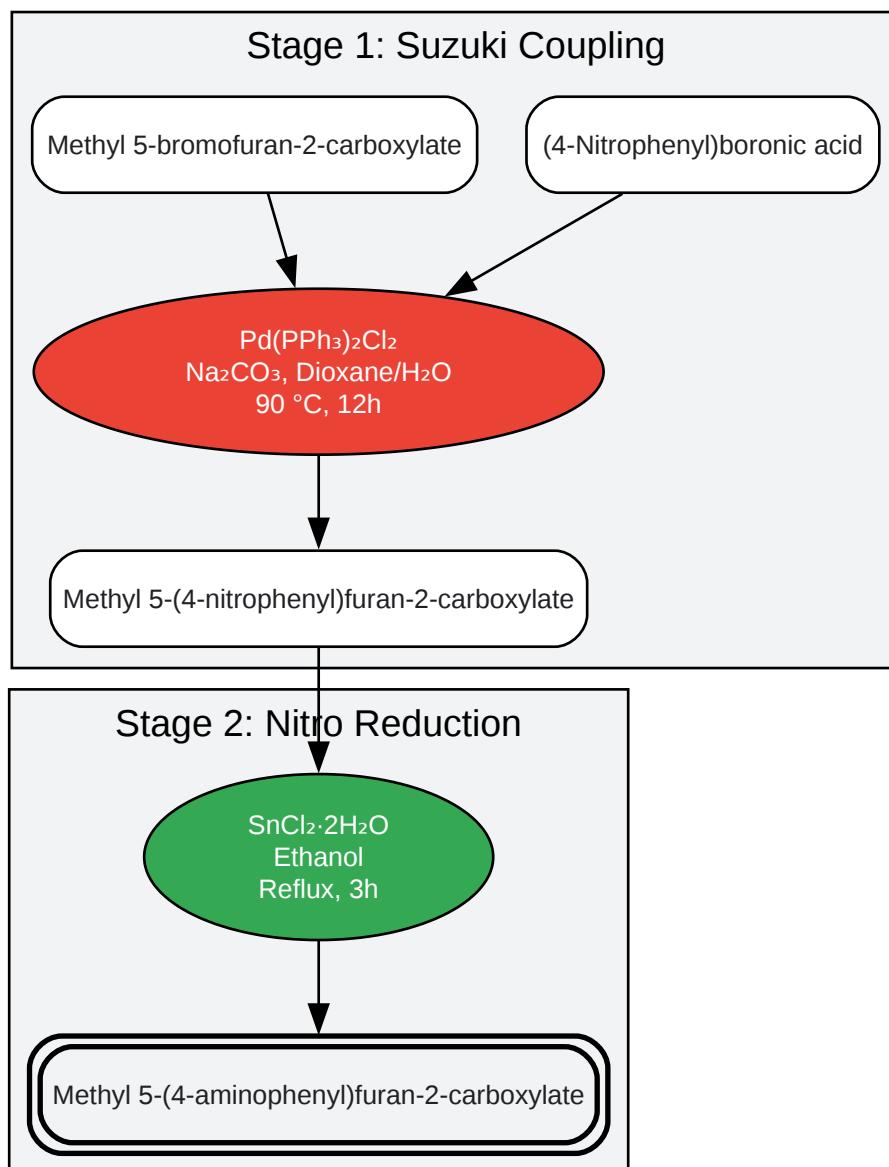
Retrosynthetic Philosophy: A Two-Stage Approach

A logical and field-proven retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is made at the C-N bond of the aniline, revealing a nitroarene precursor. This is strategically sound because the reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic synthesis.[\[8\]](#)[\[9\]](#) The second disconnection is at the C-C bond between the furan and the phenyl ring, pointing towards a palladium-catalyzed cross-coupling reaction, which is the gold standard for constructing such biaryl linkages.[\[10\]](#)

This strategy offers two key advantages:

- Robust C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of various functional groups, including the nitro group and the ester, ensuring the efficient assembly of the core scaffold.[\[11\]](#)[\[12\]](#)
- Clean and Selective Reduction: The subsequent reduction of the nitro group is a highly selective process, which typically proceeds without affecting the furan ring or the ester, leading to a clean conversion to the final product.[\[13\]](#)[\[14\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - Methyl 5-(4-aminophenyl)furan-2-carboxylate (C₁₂H₁₁NO₃) [pubchemlite.lcsb.uni.lu]
- 4. 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | 52939-06-7 [sigmaaldrich.com]
- 5. 52939-06-7|Methyl 5-(4-aminophenyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- To cite this document: BenchChem. [synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112736#synthesis-of-methyl-5-4-aminophenyl-furan-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com